Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester
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Overview
Description
Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The iodination of the alanine derivative can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amino acid derivative.
Scientific Research Applications
Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.
Medicinal Chemistry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidyl-2-methyl-
- Alanine, n,3-bis[(1,1-dimethylethoxy)carbonyl]-L-histidyl-2-methyl-
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
Uniqueness
Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable tool in synthetic chemistry and bioconjugation .
Biological Activity
Alanine derivatives, particularly those modified with protective groups such as the fluorenylmethoxycarbonyl (Fmoc) group, have garnered attention in biochemical research due to their potential applications in drug development and peptide synthesis. The compound Alanine, n-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester (CAS No. 1822420-38-1) is a notable example that combines the properties of alanine with iodine substitution and a bulky ester group. This article explores its biological activity, including its mechanisms of action, metabolic effects, and potential therapeutic applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H24INO4 |
Molecular Weight | 493.33 g/mol |
Purity | >98% (HPLC) |
Appearance | White to almost white powder |
CAS Number | 1822420-38-1 |
Research indicates that alanine and its derivatives can influence metabolic pathways significantly. A study highlighted that alanine activates AMP-activated protein kinase (AMPK), a crucial energy sensor in cells. This activation occurs through:
- Increased AMP/ATP Ratio : Alanine metabolism leads to a rise in the AMP/ATP ratio, which stimulates AMPK activity.
- Alteration of Metabolite Levels : Alanine administration affects various intracellular metabolites, notably reducing TCA cycle intermediates while increasing lactate and glutamate levels .
1. Metabolic Effects
The compound's biological activity includes enhancing glucose tolerance in vivo. In studies involving mice, oral administration of alanine improved systemic glucose tolerance, particularly in models fed high-fat diets. This effect was linked to AMPK activation, which promotes fatty acid oxidation and glucose uptake in tissues .
2. Cellular Studies
In cultured hepatic cells, alanine has been shown to:
- Increase phosphorylation of AMPK and acetyl-CoA carboxylase (ACC), indicating enhanced fatty acid metabolism.
- Modulate the levels of key metabolites such as glutamate and aspartate, which are vital for amino acid metabolism and neurotransmitter synthesis .
Case Study 1: Alanine's Role in Hepatic Metabolism
A study published in Nature demonstrated that alanine administration led to significant changes in liver metabolism, characterized by increased AMPK activation and altered metabolite profiles. The findings suggest that alanine may serve as an effective energy sensor in hepatic tissues .
Case Study 2: Therapeutic Potential
Research has indicated that compounds similar to alanine derivatives can be utilized as potential therapeutic agents against metabolic disorders such as obesity and type 2 diabetes. The modulation of AMPK by these compounds presents a promising avenue for drug development aimed at enhancing metabolic health .
Properties
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFECRYMZJXNQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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